N-Demethylansamitocin P 3
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Overview
Description
N-Demethylansamitocin P 3 is a derivative of ansamitocin, an antitumor ansamycin antibiotic. It is produced by the bacterium Streptomyces minutiscleroticus IFO 13361. This compound exhibits significant antitumor properties and is used in various scientific research applications, particularly in the field of cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Demethylansamitocin P 3 is synthesized through microbial conversion of ansamitocin by Streptomyces minutiscleroticus IFO 13361 . The process involves the fermentation of the bacterium in a suitable medium, followed by extraction and purification of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces minutiscleroticus IFO 13361. The fermentation process is optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-Demethylansamitocin P 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antitumor properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles are used to substitute specific functional groups in this compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antitumor activity .
Scientific Research Applications
N-Demethylansamitocin P 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: Due to its potent antitumor properties, this compound is extensively studied for its potential use in cancer treatment.
Biological Research: The compound is used in various biological studies to understand its mechanism of action and its effects on different cell lines.
Chemical Research: this compound is used in chemical research to study its chemical properties and reactions.
Mechanism of Action
N-Demethylansamitocin P 3 exerts its effects by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other maytansinoids, which are known for their potent antitumor activity .
Comparison with Similar Compounds
N-Demethylansamitocin P 3 is similar to other ansamycin antibiotics, such as ansamitocin P 3, maytansinol, and 15-hydroxyansamitocin P 3. it is unique in its structure and its specific antitumor properties. The following are some similar compounds:
Ansamitocin P 3: Another potent antitumor ansamycin antibiotic with a similar mechanism of action.
Maytansinol: A related compound with antitumor properties, used as a precursor for the synthesis of various maytansinoids.
15-Hydroxyansamitocin P 3: A derivative of ansamitocin P 3 with enhanced antitumor activity.
This compound stands out due to its unique chemical structure and its specific applications in cancer therapy and scientific research.
Properties
CAS No. |
77353-69-6 |
---|---|
Molecular Formula |
C31H41ClN2O9 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-16(2)28(36)42-24-14-25(35)33-20-12-19(13-21(39-6)26(20)32)11-17(3)9-8-10-23(40-7)31(38)15-22(41-29(37)34-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,38H,11,14-15H2,1-7H3,(H,33,35)(H,34,37)/b10-8-,17-9-/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |
InChI Key |
BOYNDXJJKZMFBK-AJWAOHEYSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |
Key on ui other cas no. |
77353-69-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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